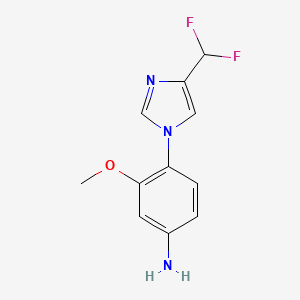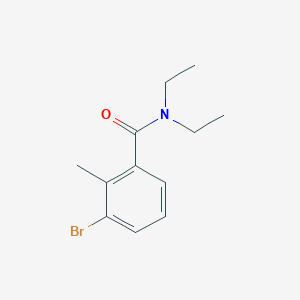
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine is a compound that features a piperazine ring substituted with a formyl group on one phenyl ring and a pyridyl group on the other
Preparation Methods
The synthesis of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine typically involves the reaction of 4-formylphenylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .
Scientific Research Applications
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine include:
1-(4-Formylphenyl)-4-(2-pyridyl)piperazine: This compound has a similar structure but with the pyridyl group in the 2-position, which can lead to different reactivity and biological activity.
1-(4-Formylphenyl)-4-(3-pyridyl)piperazine:
1-(4-Carboxyphenyl)-4-(4-pyridyl)piperazine: This compound has a carboxyl group instead of a formyl group, which can significantly alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-13-14-1-3-15(4-2-14)18-9-11-19(12-10-18)16-5-7-17-8-6-16/h1-8,13H,9-12H2 |
InChI Key |
SERCEXOFMLDXKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[4-(2-Nitroethenyl)phenyl]methoxy]pyridine](/img/structure/B8440370.png)


![4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8440378.png)



![Methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B8440420.png)
